N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-32-20-8-6-18(7-9-20)26-15-16(14-21(26)28)23-22(29)25-12-10-24(11-13-25)17-2-4-19(5-3-17)27(30)31/h2-9,16H,10-15H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGCYIXMFZEUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with biological macromolecules, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H24N4O4, with a molecular weight of approximately 420.5 g/mol. The structure incorporates a piperazine ring, a pyrrolidinone moiety, and various aromatic substituents, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O4 |
| Molecular Weight | 420.5 g/mol |
| Key Functional Groups | Piperazine, Pyrrolidinone, Aromatic Rings |
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its indole ring structure allows for interactions with aromatic residues in proteins, while the pyrrolidinone moiety can form hydrogen bonds with amino acid side chains. These interactions may lead to diverse biological effects such as:
- Anti-inflammatory effects : The compound has shown potential in modulating inflammatory pathways.
- Analgesic properties : Its ability to interact with pain receptors suggests possible applications in pain management.
Biological Activities
Several studies have highlighted the compound's promising biological activities:
- Enzyme Modulation : The compound can modulate enzyme activities through competitive inhibition or allosteric modulation. Understanding these interactions is crucial for elucidating its therapeutic potential.
- Cell Viability and Apoptosis : In vitro studies have demonstrated that this compound can influence cell viability and induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.
Case Study: Anticancer Activity
In a study investigating the anticancer properties of similar piperazine derivatives, it was found that compounds with structural similarities exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved necroptotic signaling pathways, which could be relevant for this compound as well .
Comparative Analysis
To better understand the unique aspects of this compound, it is beneficial to compare it with other related compounds.
Pharmacological Implications
The pharmacological implications of this compound are significant due to its multi-targeted action. Its ability to interact with various receptors and enzymes positions it as a candidate for further development in therapeutic applications, particularly in treating inflammatory diseases and cancers.
Scientific Research Applications
Enzyme Inhibition
One of the primary mechanisms through which this compound exerts its effects is the inhibition of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the breakdown of endocannabinoids, such as anandamide, which play crucial roles in pain modulation and inflammation. Inhibition of FAAH can lead to increased levels of endocannabinoids, enhancing analgesic and anti-inflammatory effects.
Antimicrobial Properties
Preliminary studies indicate that N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide exhibits antimicrobial activity against various bacterial strains. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Research has shown that this compound may possess anti-inflammatory properties. In animal models, it has been reported to reduce markers of inflammation in tissues, indicating its utility in managing inflammatory diseases.
Analgesic Activity
The compound's potential as an analgesic has been explored through various pain models. It appears to modulate pain pathways by enhancing endocannabinoid signaling, providing relief from neuropathic and inflammatory pain conditions.
Study 1: FAAH Inhibition and Pain Relief
A study conducted on rats demonstrated that administration of this compound resulted in significant reductions in pain responses in models of acute and chronic pain. The compound was found to increase levels of anandamide, leading to enhanced analgesic effects .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of the compound against common pathogens. Results indicated that it effectively inhibited the growth of various bacterial strains, suggesting its potential as a therapeutic agent for infectious diseases .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and similar piperazine-carboxamide derivatives:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-nitrophenyl group (strong electron-withdrawing) contrasts with the 4-methoxyphenyl group (electron-donating) in BB37070. This difference may influence receptor binding kinetics or metabolic stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of substituted pyrrolidinone and piperazine derivatives. For example, coupling 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine with 4-(4-nitrophenyl)piperazine-1-carbonyl chloride under anhydrous conditions (e.g., DMF as solvent, triethylamine as base) is a viable approach. Yield optimization requires controlled temperature (0–5°C for exothermic steps) and stoichiometric excess (1.2–1.5 equiv) of the acyl chloride precursor . Purity can be enhanced via recrystallization from ethanol/water mixtures (70:30 v/v) .
Q. How can structural characterization be performed to confirm the identity of the compound?
- Methodological Answer : Use a combination of 1H/13C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8 ppm, nitrophenyl aromatic protons at δ 8.2–8.4 ppm) and FT-IR to confirm carbonyl (C=O stretch ~1650 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) functionalities . High-resolution mass spectrometry (HRMS) is critical for molecular weight validation. For crystallographic confirmation, single-crystal X-ray diffraction (e.g., using a Bruker D8 Venture diffractometer) can resolve piperazine chair conformations and intermolecular hydrogen bonding patterns .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Refer to safety data sheets (SDS) for analogous piperazine derivatives:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use P95 respirators if airborne dust is generated .
- Storage : Store in airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate, then adsorb using vermiculite. Dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets such as carbonic anhydrase isoforms?
- Methodological Answer : Perform docking simulations using AutoDock Vina or Schrödinger Suite. Prepare the protein (e.g., hCA II PDB ID: 3KS3) by removing water molecules and adding polar hydrogens. Define the binding site around the zinc ion. For the ligand, generate 3D conformers with Open Babel and assign Gasteiger charges. Run 50–100 docking trials with exhaustiveness = 20. Validate results by comparing binding affinities (ΔG) with known inhibitors like acetazolamide. Cross-reference with in vitro enzyme inhibition assays (IC50 measurements) .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cardiotropic effects)?
- Methodological Answer :
- Dose-Response Analysis : Test the compound across a broad concentration range (0.1–100 µM) to identify off-target effects .
- Receptor Profiling : Use radioligand binding assays (e.g., α1-adrenergic or serotonin receptors) to assess selectivity .
- Metabolite Identification : Perform LC-MS/MS to detect active metabolites that may contribute to divergent activities .
Q. How does the electron-withdrawing nitro group influence the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies :
- pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC at 254 nm. Nitro groups enhance susceptibility to reduction (e.g., by glutathione), forming amine derivatives .
- Photodegradation : Expose to UV light (365 nm) for 24 hours. Use LC-HRMS to identify nitro-to-nitrite photooxidation byproducts .
Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer :
- Plasma Protein Binding : Use equilibrium dialysis (human plasma, 37°C, 4 hours) followed by LC-MS quantification .
- Caco-2 Permeability : Assess intestinal absorption via monolayer transepithelial electrical resistance (TEER) and apparent permeability (Papp) .
- Microsomal Stability : Incubate with liver microsomes (human/rat) and NADPH. Calculate half-life (t1/2) using nonlinear regression .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines (e.g., HeLa vs. MCF-7)?
- Methodological Answer :
- Cell-Specific Uptake : Measure intracellular concentrations via LC-MS (e.g., lysed cells extracted with acetonitrile) .
- ABC Transporter Involvement : Co-treat with inhibitors (e.g., verapamil for P-gp) to assess efflux effects .
- Apoptosis Assays : Compare caspase-3/7 activation (fluorogenic substrates) and mitochondrial membrane potential (JC-1 staining) between cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
